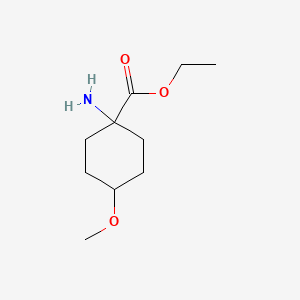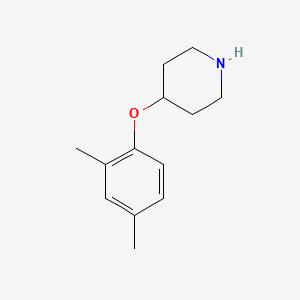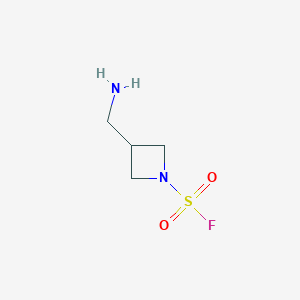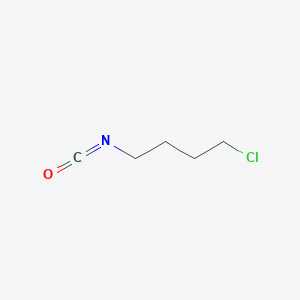
1-Chloro-4-isocyanatobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-isocyanatobutane is a chemical compound with the molecular formula C5H8ClNO and a molecular weight of 133.58 g/mol It is characterized by the presence of both a chloro and an isocyanato functional group attached to a butane backbone
Preparation Methods
1-Chloro-4-isocyanatobutane can be synthesized through several methods. One common synthetic route involves the reaction of 1-chloro-4-aminobutane with phosgene (COCl2) under controlled conditions . The reaction typically proceeds as follows:
1-chloro-4-aminobutane+phosgene→this compound+HCl
Industrial production methods often involve the use of large-scale reactors and stringent safety protocols due to the hazardous nature of phosgene. Alternative methods may include the use of other carbonylating agents or the direct chlorination of 4-isocyanatobutane.
Chemical Reactions Analysis
1-Chloro-4-isocyanatobutane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols under appropriate conditions, leading to the formation of corresponding substituted products.
Addition Reactions: The isocyanato group can react with nucleophiles like water, alcohols, or amines to form urea, carbamate, or thiocarbamate derivatives.
Polymerization: The isocyanato group can participate in polymerization reactions, forming polyurethanes when reacted with polyols.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and various nucleophiles. The major products formed depend on the specific reagents and conditions employed .
Scientific Research Applications
1-Chloro-4-isocyanatobutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules, such as proteins, through the formation of stable urea linkages.
Medicine: Its derivatives are explored for potential therapeutic applications, including as precursors to active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 1-chloro-4-isocyanatobutane involves its reactivity towards nucleophiles. The isocyanato group is highly electrophilic and readily reacts with nucleophiles to form stable covalent bonds. This reactivity underlies its use in modifying biomolecules and synthesizing various derivatives. The chloro group can also undergo nucleophilic substitution, further expanding its chemical versatility .
Comparison with Similar Compounds
1-Chloro-4-isocyanatobutane can be compared with similar compounds such as butyl isocyanate (C5H9NO) and 1-chloro-4-aminobutane (C4H10ClN). While butyl isocyanate lacks the chloro group, making it less versatile in substitution reactions, 1-chloro-4-aminobutane lacks the isocyanato group, limiting its reactivity towards nucleophiles. The presence of both functional groups in this compound makes it unique and highly reactive .
Properties
Molecular Formula |
C5H8ClNO |
|---|---|
Molecular Weight |
133.57 g/mol |
IUPAC Name |
1-chloro-4-isocyanatobutane |
InChI |
InChI=1S/C5H8ClNO/c6-3-1-2-4-7-5-8/h1-4H2 |
InChI Key |
DLOJFZYDDGVUCK-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCl)CN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(3-Chloro-4-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13559688.png)


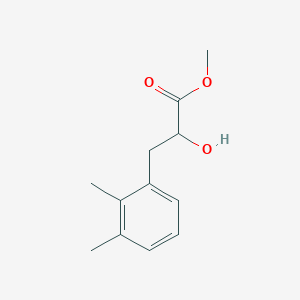
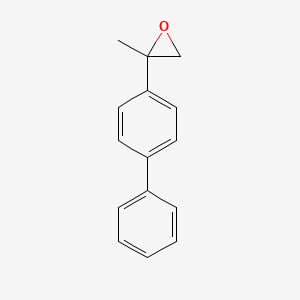
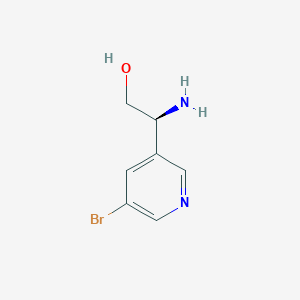
![rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonamide](/img/structure/B13559732.png)
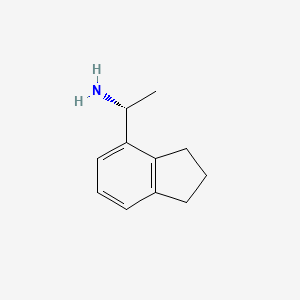

![3-[2-(4-Methylphenyl)-1H-indol-3-YL]propanoic acid](/img/structure/B13559752.png)

